molecular formula C13H17NO3 B14349008 benzyl N-(but-3-en-2-yloxymethyl)carbamate CAS No. 94225-54-4

benzyl N-(but-3-en-2-yloxymethyl)carbamate

Cat. No.: B14349008
CAS No.: 94225-54-4
M. Wt: 235.28 g/mol
InChI Key: DUPGHJFKRRBDEO-UHFFFAOYSA-N
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Description

Benzyl N-(but-3-en-2-yloxymethyl)carbamate is an organic compound with the molecular formula C13H17NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a benzyl group and a but-3-en-2-yloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(but-3-en-2-yloxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with but-3-en-2-yl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves the use of phosgene or its derivatives. The process requires stringent safety measures due to the toxic nature of phosgene. Alternatively, safer methods using carbon dioxide and alcohols in the presence of catalysts have been developed .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(but-3-en-2-yloxymethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl N-(but-3-en-2-yloxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the but-3-en-2-yloxymethyl group.

    Ethyl N-(but-3-en-2-yloxymethyl)carbamate: Similar but with an ethyl group instead of a benzyl group.

    Methyl N-(but-3-en-2-yloxymethyl)carbamate: Similar but with a methyl group instead of a benzyl group.

Uniqueness

Benzyl N-(but-3-en-2-yloxymethyl)carbamate is unique due to the presence of both a benzyl group and a but-3-en-2-yloxymethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

CAS No.

94225-54-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl N-(but-3-en-2-yloxymethyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-3-11(2)17-10-14-13(15)16-9-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15)

InChI Key

DUPGHJFKRRBDEO-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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